![molecular formula C17H21N5O3S B2606997 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034304-48-6](/img/structure/B2606997.png)

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

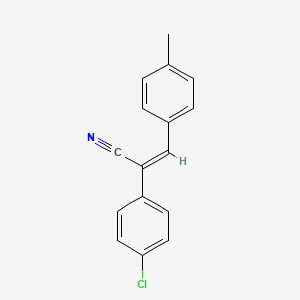

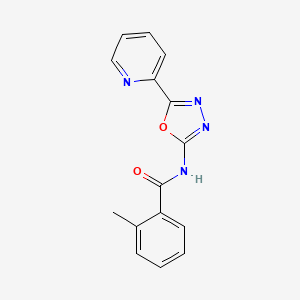

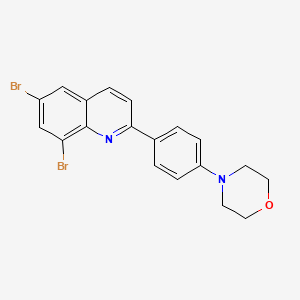

The compound “N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a bicyclo[3.2.1]octane moiety, which is a type of organic compound with two fused cycloalkane rings . This structure is attached to a 1,2,3-triazole ring, which is a type of heterocyclic compound that contains a five-membered ring with two carbon atoms and three nitrogen atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, the bicyclo[3.2.1]octane moiety in your compound is likely to contribute to its hydrophobicity .Applications De Recherche Scientifique

Atom-Transfer Radical Cyclizations

This chemical compound is involved in atom-transfer radical cyclizations, particularly in the synthesis of 3-azabicyclo-[3.3.0]octanes, which are important in medicinal chemistry for creating novel structures with potential therapeutic applications (Flynn, Zabrowski, & Nosal, 1992).

Receptor Antagonist Studies

The compound has been used in the synthesis and biochemical evaluation of receptor antagonists. Specifically, it was used in the study of 5HT3 receptor antagonists, which are significant in understanding serotonin receptor mediated physiology and pharmacology (Robertson et al., 1990).

Muscarinic Activities Research

It is also involved in the synthesis of compounds with potential muscarinic ligand activities. These compounds have been evaluated for their potential in muscarinic receptor interactions, which are crucial in the field of neuropharmacology (Wadsworth et al., 1992).

Cancer Therapy Research

The compound has applications in the discovery of cancer therapeutics. It has been used in the development of Tyrosine Threonine Kinase (TTK) inhibitors, which have shown promise as anticancer agents (Liu et al., 2015).

Antimicrobial Agent Synthesis

It plays a role in synthesizing antimicrobial agents. The compound has been used in the design of new derivatives with potential antimicrobial properties (Sahin et al., 2012).

Heterocyclic Compound Synthesis

The chemical is important in synthesizing heterocyclic compounds, which are central to the development of pharmaceuticals and agrochemicals (Shafran et al., 2022).

Cytotoxicity and Antimicrobial Activity Studies

This compound has been utilized in studies evaluating cytotoxic and antimicrobial activities of various derivatives, contributing to the field of pharmacology and drug discovery (Sumangala et al., 2012).

Mécanisme D'action

Target of Action

The primary targets of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide are the Janus kinase (JAK) and Tyrosine kinase 2 (TYK2) proteins . These proteins play a crucial role in the signaling pathways of many pro-inflammatory cytokines .

Mode of Action

This compound interacts with its targets by inhibiting the activity of JAK1 and TYK2 . This inhibition disrupts the signaling pathways of the pro-inflammatory cytokines, leading to a reduction in inflammation .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway, which is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell . By inhibiting JAK1 and TYK2, this compound disrupts this pathway, leading to a decrease in the production of pro-inflammatory cytokines .

Result of Action

The molecular and cellular effects of this compound’s action result in a reduction of inflammation. By inhibiting the activity of JAK1 and TYK2, the compound disrupts the signaling pathways of pro-inflammatory cytokines, leading to a decrease in inflammation .

Propriétés

IUPAC Name |

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3S/c1-26(24,25)21-14-7-8-15(21)10-12(9-14)19-17(23)16-11-18-22(20-16)13-5-3-2-4-6-13/h2-6,11-12,14-15H,7-10H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRASEUWSFQZDPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=NN(N=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B2606914.png)

![6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B2606922.png)

![2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2606927.png)

![3-(3-Nitrophenyl)imidazo[1,5-a]pyridine](/img/structure/B2606929.png)

![N-(4-chlorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2606932.png)